molecular formula C19H27NO5 B606511 Tert-butyl [4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]phenyl] carbonate CAS No. 1639358-50-1

Tert-butyl [4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]phenyl] carbonate

Cat. No. B606511
M. Wt: 349.427
InChI Key: VVFYDJJSFHIMKO-LSDHHAIUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CBB3001 is a selective lysine-specific histone demethylase LSD1 inhibitor.

Scientific Research Applications

Generation and Reactions

Research has shown that tert-butyl and related compounds can be lithiated and react with various electrophiles, leading to the formation of substituted esters and cyclopropanemethanols. For example, Häner, Maetzke, and Seebach (1986) demonstrated the generation and reactions of lithiated tert-butyl cyclopropanecarboxylates, highlighting their potential in synthesizing alpha-substituted esters and related compounds (Häner, Maetzke, & Seebach, 1986).

Solvolysis Rates

Studies by Brown and Peters (1973) on the solvolysis rates of tert-butyl derivatives like 2-methyl-, 2-tert-butyl-, and 2-cyclopropyl-2-propyl p-nitrobenzoates have contributed significantly to understanding the factors influencing the stabilities of carbonium ions and electronic distributions in such ions (Brown & Peters, 1973).

Activation of Carboxylic Acids

Basel and Hassner (2002) researched the activation of carboxylic acids using tert-butyl carbonates. Their findings include the efficient formation of benzotriazinonyl esters, which are intermediates in reactions with primary and secondary amines (Basel & Hassner, 2002).

Phase Behavior Study

The phase behavior of tert-butyl compounds under varying pressure and temperature conditions has been studied by Reuter et al. (1997). These studies help in understanding the thermodynamic properties and phase transitions of tert-butyl derivatives (Reuter, Büsing, Tamarit, & Würflinger, 1997).

Synthesis of Aminocarbonates

Harris and Wilson (1983) developed tert-butyl aminocarbonate, a compound that can rapidly acylate amines in both organic and aqueous solutions. This compound offers new possibilities in the field of organic synthesis and has potential applications in the synthesis of amino acids and peptides (Harris & Wilson, 1983).

Oxazinanones Synthesis

McElroy, Aricò, and Tundo (2012) described a green synthesis method for 1,3-oxazinan-2-ones from amines and 1,3-diols using dialkyl carbonates like tert-butyl methyl carbonate. This method is important for the synthesis of heterocyclic compounds (McElroy, Aricò, & Tundo, 2012).

properties

CAS RN

1639358-50-1

Product Name

Tert-butyl [4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopropyl]phenyl] carbonate

Molecular Formula

C19H27NO5

Molecular Weight

349.427

IUPAC Name

tert-Butyl trans-2-(4-(tert-butoxycarbonyloxy)phenyl)cyclopropylcarbamate

InChI

InChI=1S/C19H27NO5/c1-18(2,3)24-16(21)20-15-11-14(15)12-7-9-13(10-8-12)23-17(22)25-19(4,5)6/h7-10,14-15H,11H2,1-6H3,(H,20,21)/t14-,15+/m0/s1

InChI Key

VVFYDJJSFHIMKO-LSDHHAIUSA-N

SMILES

O=C(OC(C)(C)C)N[C@H]1[C@H](C2=CC=C(OC(OC(C)(C)C)=O)C=C2)C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

CBB3001;  CBB 3001;  CBB-3001

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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